molecular formula C10H8N2O3S2 B3023403 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone CAS No. 532951-91-0

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone

Cat. No.: B3023403
CAS No.: 532951-91-0
M. Wt: 268.3 g/mol
InChI Key: OCUJHKVWCDVONX-UHFFFAOYSA-N
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Description

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is a chemical compound with the molecular formula C10H8N2O3S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thioacetone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-[(6-Amino-1,3-benzothiazol-2-YL)thio]acetone.

Scientific Research Applications

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential anti-tubercular compounds.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone is unique due to its specific thioacetone moiety, which imparts distinct chemical reactivity and potential applications compared to other benzothiazole derivatives. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.

Properties

IUPAC Name

1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUJHKVWCDVONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407242
Record name STK032378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532951-91-0
Record name STK032378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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